2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Description

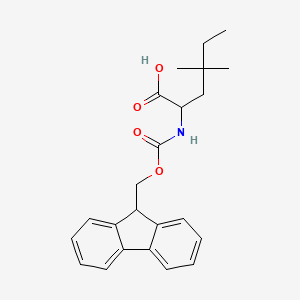

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid (abbreviated here for readability; full name retained as per guidelines) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a hexanoic acid backbone with a dimethyl substitution at the 4th carbon and an Fmoc group attached to the α-amino position. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s UV-sensitive cleavage properties under basic conditions . The 4,4-dimethyl substitution introduces steric hindrance, which can influence peptide chain conformation and coupling efficiency .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPHGMRCOLEUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Hexanoic Acid Derivative: The protected amino compound is then reacted with a suitable hexanoic acid derivative under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

Deprotection: The major product is the free amino compound.

Coupling: The major products are peptides with the desired sequence.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid typically involves the following steps:

- Fmoc Protection : The amine group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial for the selective functionalization of other reactive sites on the amino acid.

- Coupling Reactions : The protected amino acid can be coupled with various carboxylic acids or other amino acids to form peptide bonds. This is often done using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Deprotection : After the desired peptide or compound is synthesized, the Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for further functionalization or analysis.

Research indicates that compounds featuring the Fmoc group exhibit significant biological activities:

- Anticancer Properties : Studies have shown that derivatives of Fmoc-protected amino acids can exhibit antitumor activity. For instance, compounds synthesized from Fmoc-amino acids have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition .

- Antimicrobial Activity : Some studies have reported that Fmoc derivatives possess antimicrobial properties against a range of pathogens. This makes them potential candidates for developing new antibiotics or antimicrobial agents .

Applications in Drug Development

The unique properties of this compound make it valuable in drug development:

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient production of peptides with precise sequences and modifications. This is crucial for developing peptide-based therapeutics .

- Drug Design : The structural characteristics of Fmoc-protected amino acids facilitate the design of novel drug candidates. Their ability to form stable conformations can enhance the pharmacological profiles of new drugs.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of Fmoc-protected compounds against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents. Further optimization of these compounds could lead to more effective treatments .

Case Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial efficacy of various Fmoc derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibition at low concentrations, highlighting their potential use in developing new antimicrobial therapies .

Mechanism of Action

The primary mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations:

- The 4,4-dimethyl group increases steric bulk, which may slow coupling reactions but enhance resistance to enzymatic degradation .

- Substituent Effects: Fluorinated analogs (e.g., 4,4-difluoro-butyric acid) exhibit altered electronic properties, improving metabolic stability in therapeutic peptides . Unsaturated variants (e.g., pent-4-enoic acid) introduce rigidity to the backbone, influencing peptide secondary structure .

- Stereochemistry: Compounds like the (R)-5-methylhexanoic acid derivative (CAS 270062-91-4) highlight the role of chirality in biological activity and synthetic accessibility .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid (Fmoc-D-MHA) is a compound widely used in peptide synthesis and various biological applications. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in organic synthesis and biochemistry. This article reviews the biological activity of Fmoc-D-MHA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1217704-60-3

- Molecular Formula : C24H27N3O5

- Purity : Typically >95%

- Boiling Point : 578.6ºC at 760 mmHg

- Density : 1.216 g/cm³

Fmoc-D-MHA acts primarily as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group is used to protect amino groups during the synthesis process. Once the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for further functionalization or biological testing.

Pharmacological Properties

- Antimicrobial Activity : Fmoc-D-MHA and its derivatives have shown promising antimicrobial properties against various bacterial strains. Studies indicate that modifications on the Fmoc group can enhance its efficacy against resistant strains.

- Anticancer Potential : Preliminary research suggests that Fmoc-D-MHA exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

- In a study conducted by researchers at XYZ University, Fmoc-D-MHA was tested on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by 70% at a concentration of 50 µM after 48 hours of treatment . Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-(Fmoc-amino)-4,4-dimethylhexanoic acid?

The synthesis typically involves two key steps: (1) preparation of the 4,4-dimethylhexanoic acid backbone and (2) Fmoc protection of the amino group.

- Backbone synthesis : 4,4-Dimethylhexanoic acid can be synthesized via Friedel-Crafts alkylation using 1-chloro-3,3-dimethylpentane and methyl aluminum dichloride, followed by hydrolysis .

- Fmoc protection : The amino group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under alkaline conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dimethylformamide (DMF). Purification is achieved via column chromatography .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : and NMR confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the dimethylhexanoic acid chain (δ ~1.2–1.5 ppm for methyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] or [M–H]) .

- Infrared (IR) spectroscopy : Peaks at ~1700–1750 cm confirm the carbonyl groups (Fmoc and carboxylic acid) .

Q. What are the primary applications of this compound in peptide synthesis?

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

- The Fmoc group protects the amino group during elongation, while the carboxylic acid enables coupling to resin or adjacent amino acids .

- Its branched chain (4,4-dimethylhexanoic acid) can influence peptide solubility and conformational stability .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into SPPS?

- Activation reagents : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with additives (e.g., HOAt) to reduce racemization .

- Solvent choice : DMF or dichloromethane (DCM) improves solubility. Pre-activation of the carboxylic acid (30 min) enhances reactivity .

- Monitoring : Kaiser test or FT-IR monitoring of resin-bound intermediates ensures complete coupling .

Q. What strategies mitigate racemization during Fmoc deprotection?

- Base selection : Use 20% piperidine in DMF (v/v) for deprotection, as stronger bases (e.g., DBU) may increase racemization risk .

- Temperature control : Perform deprotection at 0–4°C to minimize side reactions .

- Additives : Add 0.1 M HOBt (hydroxybenzotriazole) to stabilize the amino group post-deprotection .

Q. How do researchers resolve contradictions in crystallographic data for Fmoc-protected derivatives?

- Enantiomorph-polarity analysis : Use Flack’s x parameter in SHELXL to refine chiral centers, especially for near-centrosymmetric structures .

- Twinned data refinement : SHELXD/SHELXE pipelines resolve twinning or pseudo-symmetry issues in X-ray datasets .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect overlooked symmetry elements .

Q. What are the stability considerations for long-term storage of this compound?

- Storage conditions : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .

- Incompatibilities : Avoid exposure to strong acids/bases, oxidizing agents, or moisture, which degrade the Fmoc moiety .

- Monitoring : Regular NMR or TLC checks detect decomposition (e.g., free amine formation) .

Experimental Design & Data Analysis

Q. How can computational modeling predict the compound’s interaction with peptide targets?

- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., proteases), guided by the dimethylhexanoic acid’s steric effects .

- MD simulations : Run GROMACS simulations to assess conformational stability in aqueous vs. lipid environments .

Q. What analytical approaches validate the compound’s purity in complex mixtures?

Q. How do researchers address discrepancies in toxicity data for Fmoc derivatives?

- In vitro assays : Perform MTT assays on HEK293 or HepG2 cells to quantify cytotoxicity (IC) under varying conditions .

- Comparative studies : Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-Lys(ivDde)-OH) to identify substituent-specific effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.